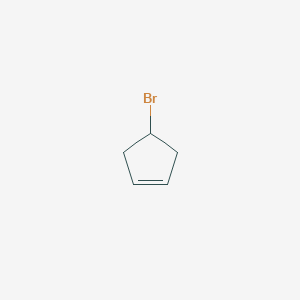

4-Bromocyclopentene

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-bromocyclopentene and its derivatives can be achieved through various methods, including regio- and chemoselective bromination of cyclopentene compounds. For example, 5-bromocyclopentenones can be efficiently obtained by reaction with copper(II) bromide in methanol, showcasing the adaptability of the synthesis process to produce bromo-substituted cyclopentenones, which are pivotal synthons in organic synthesis (Shirinian et al., 2012).

Molecular Structure Analysis

Molecular structure analysis of this compound derivatives reveals the intricacies of their chemical nature. The structural determination is crucial for understanding the reactivity and properties of these compounds. One example is the synthesis and characterization of 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide, which provides insight into the spatial arrangement of atoms and the molecular geometry of brominated cyclopentene derivatives (Mazhar-ul-Haque et al., 1981).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, highlighting its reactivity and utility in synthetic chemistry. For instance, the halocyclization of 4-penten-1-ol mediated by bis(2-substituted pyridine)bromonium triflates demonstrates the compound's capacity to participate in complex reaction mechanisms, resulting in the formation of halocyclized products like 2-bromomethyltetrahydrofuran (Cui & Brown, 2000).

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Bromination Techniques :

- Shirinian et al. (2012) explored the bromination of 2,3-diarylcyclopent-2-en-1-ones, demonstrating the selective introduction of bromine atoms at different positions in the molecule. This study highlighted methods useful for synthesizing bromo-substituted 2-cyclopenten-1-ones and their analogues, which are significant synthons in organic synthesis (Shirinian et al., 2012).

Chemical Transformations in Organic Compounds :

- Brücher and Hartung (2011) described the formation of molecular bromine from bromide and tert-butyl hydroperoxide, catalyzed by vanadium(V)-complexes. This process enables bromocyclization of acid labile alkenols without cleaving protective groups, applicable in the synthesis of marine natural products (Brücher & Hartung, 2011).

Halocyclization Reactions :

- The study by Cui and Brown (2000) focused on the halocyclization of 4-penten-1-ol mediated by bis(2-substituted pyridine) and bis(2,6-disubstituted pyridine)bromonium triflates. This research provides insights into the reaction mechanism and the influence of substituents on the rate of reaction (Cui & Brown, 2000).

Applications in Photovoltaic Devices :

- Liu et al. (2012) utilized 4-bromoanisole as a processing additive to control phase separation and crystallization in organic photovoltaic devices. This study demonstrates the importance of additives in improving the efficiency of photovoltaic devices (Liu et al., 2012).

Biological Activity of Cyclopentene Derivatives :

- Research by Gipson, Skinner, and Shive (1965) involved the synthesis of 3-Cyclopentene-1-glycine from 4-bromocyclopentene and investigated its biological properties. The study highlighted the varying inhibitory activities of these analogues on different strains of Escherichia coli (Gipson, Skinner, & Shive, 1965).

Pharmaceutical Research :

- Zaki et al. (2022) investigated Bromodomain-4 (BRD-4) inhibitors, crucial in cancer therapy and other diseases. Their QSAR analysis identified structural features associated with anti-BRD-4 activity, underscoring the relevance of brominated compounds in pharmaceutical research (Zaki et al., 2022).

Wirkmechanismus

Target of Action

4-Bromocyclopentene, a derivative of cyclopentene, is primarily used as a building block in organic synthesis . Its primary targets are the molecules or structures it reacts with during these synthetic processes.

Mode of Action

The mode of action of this compound is primarily through its participation in chemical reactions. As an alkyl halide, it can undergo various types of reactions, including nucleophilic substitution and elimination reactions . In these reactions, the bromine atom of this compound acts as a leaving group, allowing the cyclopentene ring to form new bonds with other atoms or groups.

Biochemical Pathways

For example, Bromocyclopentane, a similar compound, is used in the synthesis of filaminast and is a precursor in the synthesis of Ketamine .

Pharmacokinetics

Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) properties would be expected to depend on factors such as its lipophilicity, molecular size, and the presence of functional groups that can participate in metabolic reactions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other reagents, the temperature, and the pH can all affect the outcome of the reactions it participates in . Furthermore, the presence of light or heat can potentially lead to the formation of radicals, which can significantly alter the course of the reaction .

Eigenschaften

IUPAC Name |

4-bromocyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Br/c6-5-3-1-2-4-5/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGKPXSIBMKNXJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50310242 | |

| Record name | Cyclopentene, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50310242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1781-66-4 | |

| Record name | NSC223057 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentene, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50310242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is a potential issue encountered during the synthesis of 4-Bromocyclopentene from cyclopentadiene dibromide?

A1: One study [] specifically cautions against potential issues arising during the synthesis of this compound via hydride reduction of cyclopentadiene dibromide. While the exact nature of the precaution isn't detailed in the abstract, it suggests potential side reactions or undesired product formation. This highlights the importance of carefully controlled reaction conditions during synthesis.

Q2: Are there alternative synthesis routes for this compound?

A2: Yes, one of the papers [] describes the synthesis of this compound through a two-step process. First, 3,5-Dibromocyclopentene undergoes hydride reduction. The resulting product then undergoes unassisted hydrolysis to yield this compound. This suggests that focusing on alternative synthetic pathways can be crucial for obtaining the desired product with higher purity and yield.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Azabicyclo[3.3.1]nonan-3-one](/img/structure/B1267212.png)